1,2,3,4-Tetra-O-benzoyl-L-fucopyranose
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Overview
Description
1,2,3,4-Tetra-O-benzoyl-L-fucopyranose is a biochemical assay reagent commonly used in scientific research. It is a derivative of L-fucose, a hexose deoxy sugar that is naturally found in various biological systems. The compound is characterized by the presence of four benzoyl groups attached to the fucopyranose ring, which enhances its stability and reactivity in various chemical processes .
Mechanism of Action
Target of Action
1,2,3,4-Tetra-O-benzoyl-L-fucopyranose is a specialty product used in proteomics research It is known to play a pivotal role in the synthesis of various medicinal agents and compounds with precise disease targets .
Pharmacokinetics
It is known that the compound is solid in its physical state and soluble in chloroform, dichloromethane, and ethyl acetate . This suggests that it may have good bioavailability.
Action Environment
It is recommended to store the compound at -20° c to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetra-O-benzoyl-L-fucopyranose can be synthesized through the benzoylation of L-fucose. The process typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of L-fucose are protected using benzoyl chloride in the presence of a base such as pyridine. This reaction is carried out under anhydrous conditions to prevent hydrolysis.
Purification: The resulting product is purified using column chromatography to isolate this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Benzoylation: Large quantities of L-fucose are reacted with benzoyl chloride in the presence of a base.
Crystallization: The product is crystallized from suitable solvents to obtain high purity this compound.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetra-O-benzoyl-L-fucopyranose undergoes various chemical reactions, including:
Hydrolysis: The benzoyl groups can be hydrolyzed under acidic or basic conditions to yield L-fucose.
Substitution Reactions: The benzoyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Substitution: Reagents such as sodium methoxide or other nucleophiles can be used for substitution reactions.
Major Products Formed
L-Fucose: Formed through hydrolysis of the benzoyl groups.
Substituted Derivatives: Various substituted derivatives can be formed depending on the reagents used in substitution reactions.
Scientific Research Applications
1,2,3,4-Tetra-O-benzoyl-L-fucopyranose has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in the study of glycosylation processes and carbohydrate-protein interactions.
Medicine: Investigated for its potential role in drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetra-O-acetyl-L-fucopyranose: Similar to 1,2,3,4-Tetra-O-benzoyl-L-fucopyranose but with acetyl groups instead of benzoyl groups.
1,2,3,4-Tetra-O-benzoyl-D-glucopyranose: A derivative of D-glucose with benzoyl groups.
Uniqueness
This compound is unique due to its specific structure and the presence of benzoyl groups, which provide distinct reactivity and stability compared to other similar compounds. This makes it particularly useful in specific synthetic and research applications .
Biological Activity
1,2,3,4-Tetra-O-benzoyl-L-fucopyranose is a chemically modified derivative of L-fucose, a monosaccharide with significant biological roles. This compound is notable for its applications in carbohydrate chemistry and potential therapeutic uses due to its biological activities. This article reviews the biological activity of this compound, including its biochemical properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C34H28O9 and is characterized by four benzoyl groups attached to the fucose backbone. This modification enhances its stability and solubility in organic solvents, making it suitable for various biochemical applications.
Biological Functions
The biological activity of this compound can be summarized in several key areas:
- Antitumor Activity : Research indicates that L-fucose derivatives exhibit antitumor properties. The presence of benzoyl groups may enhance these effects by modifying interactions with cellular receptors and enzymes involved in tumor progression .
- Immunomodulatory Effects : Compounds derived from L-fucose have been shown to modulate immune responses. They can influence the activity of immune cells and cytokine production, potentially aiding in the treatment of autoimmune diseases .
- Glycosylation Inhibition : The compound may inhibit glycosylation processes by competing with natural substrates for glycosyltransferases. This inhibition can affect various biological pathways including those involved in cell signaling and adhesion .
This compound exerts its biological effects through several mechanisms:
- Enzyme Interactions : The compound interacts with glycosyltransferases and glycosidases. By binding to these enzymes, it can inhibit their activity or alter their specificity .
- Cellular Uptake and Distribution : The benzoyl groups enhance the compound's membrane permeability. This property allows it to enter cells more readily and interact with intracellular targets such as proteins and nucleic acids .
- Signal Transduction Modulation : By influencing receptor interactions on cell surfaces, this compound can modulate signaling pathways involved in cell proliferation and apoptosis .
Case Studies
- Antitumor Studies : A study demonstrated that L-fucose derivatives inhibited the proliferation of cancer cells in vitro. The mechanism was linked to altered glycosylation patterns that affect cell signaling pathways critical for tumor growth .
- Immunological Research : Another study explored the immunomodulatory effects of L-fucose derivatives on macrophage activation. Results indicated that these compounds could enhance phagocytic activity and cytokine production in response to pathogens .
Data Table: Biological Activities Overview
Properties
IUPAC Name |
[(2S,3R,4R,5S)-4,5,6-tribenzoyloxy-2-methyloxan-3-yl] benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H28O9/c1-22-27(40-30(35)23-14-6-2-7-15-23)28(41-31(36)24-16-8-3-9-17-24)29(42-32(37)25-18-10-4-11-19-25)34(39-22)43-33(38)26-20-12-5-13-21-26/h2-22,27-29,34H,1H3/t22-,27+,28+,29-,34?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJCRSFLYYQNAK-IMLHYIKCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H](C(O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H28O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.